molecular formula C13H13NO2 B2455303 methyl 4-benzyl-1H-pyrrole-3-carboxylate CAS No. 109578-39-4

methyl 4-benzyl-1H-pyrrole-3-carboxylate

Cat. No.: B2455303
CAS No.: 109578-39-4
M. Wt: 215.252
InChI Key: YLYNQUULCLJVSW-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-1H-pyrrole-3-carboxylate (CAS 109578-39-4) is a high-value pyrrole derivative supplied for research and development purposes. This compound, with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol, features a benzyl group at the 4-position and a methyl ester at the 3-position of the pyrrole ring . The pyrrole-3-carboxylate scaffold is a fundamental building block in medicinal and heterocyclic chemistry. It serves as a key precursor in the synthesis of diverse pyrrole-3-carboxamide derivatives, which are prominent structures in the search for novel bioactive molecules . The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid or directly transformed into amides, allowing for the creation of extensive compound libraries for biological screening . Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including serving as cannabinoid receptor subtype 1 (CB1) inverse agonists, highlighting their significance in pharmaceutical discovery . This compound is offered exclusively for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-benzyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10/h2-6,8-9,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYNQUULCLJVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Benzyl 1h Pyrrole 3 Carboxylate and Analogues

Established Synthetic Pathways for 1H-Pyrrole-3-carboxylates

Classical methods for pyrrole (B145914) synthesis have been refined over many years and remain cornerstones for the construction of the pyrrole ring. These pathways often involve the condensation of acyclic precursors and are valued for their reliability and the diversity of structures they can produce. nih.gov

Multi-component Reaction Strategies (e.g., Hantzsch-type, Paal-Knorr variations)

Multi-component reactions (MCRs), where three or more reagents are combined in a single operation, are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple substrates. bohrium.com

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classic MCR that involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to yield substituted pyrroles. pharmaguideline.comwikipedia.org This method is particularly well-suited for producing pyrrole-3-carboxylates. cdnsciencepub.com The reaction mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. This enamine then attacks the α-haloketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org Extensions of the Hantzsch synthesis have been developed to obtain various 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acid esters. cdnsciencepub.comresearchgate.net A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which utilizes the HBr byproduct of the Hantzsch reaction to hydrolyze tert-butyl esters in situ, demonstrating a modern application of this established reaction. syrris.com

Paal-Knorr Variations

The Paal-Knorr synthesis is arguably the most straightforward method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comwikipedia.orgrgmcet.edu.in The reaction is typically run under neutral or mildly acidic conditions, as stronger acids can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the pyrrole. wikipedia.org While effective, traditional Paal-Knorr conditions can be harsh, sometimes requiring prolonged heating in acid. rgmcet.edu.in Modern variations have focused on improving the sustainability of this reaction. For instance, mechanochemical activation (ball milling) in conjunction with a bio-sourced organic acid like citric acid has been used to achieve a solvent-free synthesis of N-substituted pyrroles in very short reaction times. researchgate.net Other modifications include the use of reusable heterogeneous catalysts such as silica (B1680970) sulfuric acid, which can produce high yields in minutes without any solvent. rgmcet.edu.in

The table below summarizes key features of these established multi-component strategies.

Reaction Reactants Key Features Catalyst/Conditions
Hantzsch Synthesis β-ketoester, α-haloketone, Amine/AmmoniaForms polysubstituted pyrroles, suitable for pyrrole-3-carboxylates. wikipedia.orgcdnsciencepub.comTypically base-catalyzed. pharmaguideline.com
Paal-Knorr Synthesis 1,4-dicarbonyl, Amine/AmmoniaSimple, efficient route to N-substituted and unsubstituted pyrroles. rgmcet.edu.inWeak acid (e.g., acetic acid), or modern green catalysts (e.g., saccharin (B28170), silica sulfuric acid). rgmcet.edu.inorganic-chemistry.org
Knorr Synthesis α-aminoketone, β-ketoesterA widely used method for specific substitution patterns. pharmaguideline.comwikipedia.orgRequires in situ preparation of the α-aminoketone, often using zinc and acetic acid. wikipedia.org

Condensation and Cycloaddition Approaches

Beyond the classic named MCRs, other condensation and cycloaddition strategies are vital for accessing the pyrrole core. The Knorr pyrrole synthesis, for example, involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (like a β-ketoester) alpha to a carbonyl group. pharmaguideline.comwikipedia.org

Cycloaddition reactions offer a powerful and convergent approach to constructing five-membered heterocyclic rings. syrris.com Formal [4+1] cycloaddition, for instance, has been developed for pyrrole synthesis from allyl ketones and amines under metal-free conditions. documentsdelivered.comacs.org This process involves the activation of the C-C double bond, nucleophilic addition of the amine, and subsequent internal condensation and aromatization. acs.org Another prominent strategy is the [3+2] cycloaddition, such as the reaction between azomethine ylides and maleimides, which can be used to construct complex fused pyrrole systems. rsc.org

Contemporary and Innovative Synthetic Techniques

Recent advances in synthetic methodology have introduced novel, efficient, and often more sustainable routes to pyrrole derivatives, leveraging catalysis and green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Transition metals like rhodium, zinc, palladium, and gold are effective catalysts for constructing pyrrole rings. organic-chemistry.orgresearchgate.net One notable method involves the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature, catalyzed by zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org This reaction proceeds efficiently and tolerates a variety of functional groups. organic-chemistry.org Ruthenium-based pincer catalysts have also been employed for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," primarily used for the highly reliable formation of 1,2,3-triazoles. nih.govrsc.org While it does not directly form the pyrrole ring, its utility in this context lies in the postsynthetic functionalization of pyrrole analogues. The CuAAC reaction can be used to covalently link a pyrrole-containing building block with another molecule bearing either an azide (B81097) or a terminal alkyne. This strategy has been applied in the synthesis of complex molecules, such as conjugating a fluorescent dansyl group to a pyrrolocarbazole scaffold to study cellular uptake. nih.gov This demonstrates the power of CuAAC in creating diverse libraries of functionalized pyrrole derivatives. mdpi.comrsc.org

Organocatalytic and Biocatalytic Methodologies

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for pyrrole synthesis, aligning with green chemistry principles. rsc.orgnih.gov A variety of organocatalytic approaches have been developed, often providing high efficiency and selectivity. rsc.org For example, an organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines using 4-methylbenzenesulfonic acid provides efficient access to polysubstituted pyrroles under mild conditions. rsc.org Natural and biodegradable catalysts like chitosan (B1678972) have been used to catalyze one-pot, four-component reactions to afford substituted pyrroles under solvent-free microwave irradiation. nih.gov Furthermore, asymmetric organocatalysis, using chiral catalysts like bifunctional amine-thioureas or phosphoric acids, has enabled the enantioselective synthesis of chiral pyrrole derivatives. nih.govnih.gov

Biocatalysis

The use of enzymes offers a highly selective and environmentally benign route for chemical synthesis. In the context of pyrrole formation, biocatalysis has been used to mimic classical reactions under mild, aqueous conditions. A biocatalytic equivalent of the Knorr pyrrole synthesis has been developed using a transaminase enzyme (ATA). nih.gov The enzyme mediates the key amination of an α-diketone to generate an α-amino ketone intermediate, which then reacts with a β-keto ester to form the substituted pyrrole. nih.gov This chemo-enzymatic approach avoids the often harsh conditions required for the chemical generation of unstable α-amino ketones.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrroles. lucp.net The goal is to create cleaner, safer, and more efficient processes that minimize waste. semanticscholar.org Key strategies include:

Solvent-Free Reactions : Many modern methods, particularly those using mechanochemical activation (ball milling) or solid-supported catalysts, eliminate the need for bulk organic solvents, which are a primary source of chemical waste. researchgate.netlucp.netacs.org The Paal-Knorr synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole from 2,5-hexanedione (B30556) and 4-tert-butylaniline (B146146) can be performed without any solvent or catalyst, highlighting the inherent green potential of some classical reactions. acs.orgacs.org

Use of Green Catalysts : There is a shift towards using non-toxic, recyclable, and bio-sourced catalysts. Examples include the use of organic acids like citric acid, lactic acid, or saccharin in Paal-Knorr type reactions. rgmcet.edu.inresearchgate.netsemanticscholar.org

Energy Efficiency : Techniques like ultrasound irradiation can increase reaction rates and avoid the need for high temperatures, thus saving energy. semanticscholar.org Microwave-assisted synthesis is another strategy that can dramatically reduce reaction times. nih.gov

Atom Economy : Multi-component reactions are inherently green as they combine multiple starting materials into the final product in a single step, maximizing the incorporation of atoms and minimizing byproduct formation. bohrium.com

The following table highlights various green approaches to pyrrole synthesis.

Green Principle Methodology Example Description
Solvent-Free Mechanochemical Paal-Knorr researchgate.net2,5-Hexanedione and an amine are reacted in a ball mill with a catalytic amount of citric acid, avoiding bulk solvents.
Bio-sourced Catalyst Lactic Acid-Mediated Synthesis semanticscholar.orgLactic acid, a recyclable and less volatile acid, replaces acetic acid as the catalyst and medium in a Hantzsch-type reaction.
Biocatalysis Transaminase-Mediated Knorr Synthesis nih.govAn enzyme is used to perform the key amination step in an aqueous medium at or near room temperature.
Energy Efficiency Ultrasound-Assisted Synthesis semanticscholar.orgUltrasound is used to increase the reaction rate, avoiding the need for high-temperature heating.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of synthetic methodologies. The formation of polysubstituted pyrroles via multicomponent reactions often proceeds through a well-orchestrated domino sequence.

Detailed Reaction Pathway Investigations (e.g., Enamine Formation, Michael Addition, Intramolecular Cyclization Domino Sequence)

The multicomponent synthesis of pyrrole-3-carboxylates from a primary amine (e.g., benzylamine), a β-ketoester (e.g., methyl acetoacetate), and an α,β-unsaturated carbonyl compound (acting as a Michael acceptor) is believed to follow a distinct cascade of reactions. nih.govacs.org

Enamine Formation: The reaction initiates with the condensation of the primary amine with the β-ketoester. This step forms a key nucleophilic intermediate, the enamine. This intermediate is central to many modern pyrrole syntheses.

Michael Addition: The electron-rich enamine then acts as a nucleophile, attacking the Michael acceptor in a conjugate (1,4-) addition. This carbon-carbon bond-forming step creates a larger, acyclic intermediate. acs.org

Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular cyclization, typically involving the attack of the nitrogen atom onto one of the carbonyl groups. This is followed by a dehydration step (loss of a water molecule), which results in the formation of the stable aromatic pyrrole ring. nih.govnih.gov

This tandem enamine formation–Michael addition–intramolecular cyclization sequence is highly efficient and atom-economical, as all the components are incorporated into the final product with the loss of only small molecules like water. acs.org

Identification and Characterization of Reaction Intermediates

The direct isolation and characterization of intermediates in domino reactions can be challenging due to their transient nature. However, the proposed mechanism is strongly supported by the analysis of related reactions and theoretical studies.

The enamine intermediate is a well-established species in organic chemistry and its in-situ formation is a cornerstone of many named reactions. acs.org While not typically isolated in one-pot pyrrole syntheses, its formation is the logical first step between an amine and a β-dicarbonyl compound.

Following cyclization, a 2,3-dihydropyrrole (or pyrroline) intermediate is formed before the final aromatization step. acs.org In some related synthetic routes, such intermediates have been proposed. The final, irreversible step is the dehydration of this dihydropyrrole, which provides the thermodynamic driving force for the reaction by forming the stable aromatic pyrrole core.

Stereochemical Aspects of Asymmetric Synthesis (if applicable to chiral derivatives)

The parent methyl 4-benzyl-1H-pyrrole-3-carboxylate is an achiral molecule. However, the synthesis of chiral pyrrole derivatives is a significant area of research, particularly for applications in medicinal chemistry and asymmetric catalysis. Chiral centers can be introduced by using chiral starting materials or, more elegantly, through asymmetric catalysis.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocyclic compounds. For instance, chiral phosphoric acids have been used as catalysts in asymmetric Paal-Knorr reactions to produce axially chiral N-arylpyrroles with high enantioselectivity (up to 97% ee). rsc.orgorganic-chemistry.org This approach involves the formation of a chiral enamine intermediate that undergoes a dehydrative cyclization, with the chiral catalyst controlling the stereochemical outcome. organic-chemistry.org

Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in cascade reactions to construct complex chiral molecules containing pyrrole motifs, achieving excellent diastereo- and enantioselectivities. Although these specific examples may not produce direct chiral analogues of this compound, they demonstrate the feasibility of creating stereochemically complex pyrrole structures through modern catalytic methods, should a chiral derivative be desired.

Rigorous Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons, allowing for the mapping of the entire molecular structure.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for defining the basic carbon-hydrogen framework of methyl 4-benzyl-1H-pyrrole-3-carboxylate.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring, the benzyl (B1604629) group, and the methyl ester. A broad singlet for the N-H proton of the pyrrole ring is typically observed at a downfield chemical shift (δ 8.0-9.0 ppm). The protons on the pyrrole ring (H-2 and H-5) would appear as distinct signals, often as multiplets or doublets depending on coupling, in the aromatic region (δ 6.5-7.5 ppm). The five protons of the phenyl group would also resonate in this region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a singlet around δ 4.0 ppm, and the methyl ester protons (-OCH₃) would be a sharp singlet in the upfield region, typically around δ 3.7-3.8 ppm. acs.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ 160-170 ppm). Carbons of the pyrrole and phenyl rings resonate in the δ 110-140 ppm range. Specifically, the C4 carbon of the pyrrole ring, attached to the benzyl group, would be found around δ 125 ppm. The benzylic carbon (-CH₂-) signal is expected around δ 35 ppm, while the methyl ester carbon (-OCH₃) would appear further upfield (δ ~51 ppm). acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (Pyrrole)8.0 - 9.0br s-
H-2 (Pyrrole)~7.4t~2.5
H-5 (Pyrrole)~6.7t~2.5
Ar-H (Benzyl)7.2 - 7.4m-
-CH₂- (Benzyl)~4.0s-
-OCH₃ (Ester)~3.8s-
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165
C-ipso (Benzyl)~140
C-ortho, C-meta, C-para (Benzyl)126 - 129
C-2 (Pyrrole)~125
C-4 (Pyrrole)~125
C-5 (Pyrrole)~118
C-3 (Pyrrole)~114
-OCH₃ (Ester)~51
-CH₂- (Benzyl)~35

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the H-2 and H-5 protons of the pyrrole ring with the N-H proton, confirming their positions on the heterocyclic ring. It would also reveal the coupling network within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the attachment of the benzylic protons to the benzylic carbon and the pyrrole protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the benzylic protons (-CH₂-) to the C-3, C-4, and C-5 carbons of the pyrrole ring, as well as to the ipso-carbon of the phenyl ring. Furthermore, the methyl ester protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), confirming the ester functionality. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₃NO₂), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally determined value. This comparison serves as a definitive confirmation of the chemical formula. HRMS analysis of related pyrrole carboxylates has been widely used to confirm their composition. acs.org

Table 3: HRMS Data for this compound
IonElemental FormulaCalculated m/zFound m/z
[M+H]⁺C₁₃H₁₄NO₂216.1019(Experimental Value)
[M+Na]⁺C₁₃H₁₃NNaO₂238.0838(Experimental Value)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound, or a derivatized form, could be analyzed by GC-MS to assess its purity. The mass spectrometer provides a fragmentation pattern for the eluted compound, which serves as a "molecular fingerprint" that can be compared against spectral libraries for identification.

LC-MS is an essential technique for the analysis of a wide range of organic compounds, particularly those that are not sufficiently volatile or stable for GC-MS. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. LC-MS is frequently employed in the analysis of pyrrole-containing reaction mixtures to monitor reaction progress and characterize products. rsc.orgnih.gov This method would be highly effective for confirming the molecular weight of this compound and assessing the purity of a synthesized sample.

Direct Analysis in Real Time Mass Spectrometry (DART Mass)

Direct Analysis in Real Time (DART) Mass Spectrometry is a powerful ambient ionization technique used for the rapid, direct analysis of solids and liquids in their native state without extensive sample preparation. For this compound, DART-MS would provide swift confirmation of its molecular weight.

In a typical analysis, the sample would be exposed to a stream of heated, metastable helium gas. This process generates protonated molecular ions, which are then detected by the mass spectrometer. For the title compound, the expected primary ion would be the protonated molecule, [M+H]⁺. This technique is highly valuable for confirming the identity of synthesized compounds and assessing purity with minimal sample handling. Studies on similar pyrrole derivatives confirm that DART-MS is an appropriate and powerful technique for the rapid screening and characterization of such compounds. srce.hr

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While no complete experimental spectra for this compound are publicly available, a detailed analysis can be extrapolated from closely related structures, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. nih.gov

The key vibrational frequencies for the core pyrrole ester structure would include:

N-H Stretching: A prominent band in the IR spectrum, typically observed in the range of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the pyrrole N-H bond.

C=O Stretching: A very strong absorption in the IR spectrum, expected around 1680-1710 cm⁻¹, characteristic of the ester carbonyl group. The conjugation with the pyrrole ring slightly lowers this frequency compared to a saturated ester.

C-O Stretching: Associated with the ester linkage, these vibrations typically appear in the 1200-1300 cm⁻¹ region.

Pyrrole Ring Vibrations: Multiple bands corresponding to C-H, C-N, and C-C stretching and bending within the aromatic pyrrole ring would be present in the fingerprint region (below 1600 cm⁻¹).

For this compound specifically, additional characteristic peaks from the benzyl group would be observed:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region.

CH₂ Vibrations: Stretching and bending (scissoring) modes from the methylene bridge connecting the phenyl and pyrrole rings.

The table below summarizes the expected key vibrational frequencies based on data from analogous compounds. nih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueNotes
N-H Stretch (Pyrrole)~3435IR/RamanBroad in IR due to hydrogen bonding in solid state.
Aromatic C-H Stretch (Benzyl)3030-3100IR/RamanCharacteristic of sp² C-H bonds.
Aliphatic C-H Stretch (CH₂)2850-2960IR/RamanFrom the methylene bridge.
C=O Stretch (Ester)~1685IR (Strong)Position reflects conjugation with the pyrrole ring.
C=C Stretch (Aromatic Rings)1450-1600IR/RamanMultiple bands from both pyrrole and benzene (B151609) rings.
C-O Stretch (Ester)1200-1300IR (Strong)Asymmetric and symmetric stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. The structure of this compound contains multiple chromophores—the pyrrole ring, the benzyl group, and the carbonyl group—which give rise to characteristic electronic transitions.

The expected transitions are primarily π → π* and n → π*. slideshare.net

π → π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the pyrrole ring and the attached benzyl and carboxylate groups would lead to strong absorption bands, likely in the 200-300 nm range.

n → π transitions:* These lower-intensity transitions involve exciting a non-bonding electron (from the oxygen atoms of the ester) to a π* antibonding orbital. These absorptions typically occur at longer wavelengths than π → π* transitions.

Theoretical studies on the closely related 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide suggest a strong excitation line corresponding to the HOMO-LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) energy gap. ijcce.ac.ir For this compound, the absorption spectrum is expected to be dominated by the π → π* transitions of the extended conjugated system.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While the specific crystal structure of this compound is not reported, the structure of the highly analogous compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, provides significant insight. nih.gov In this related structure, the mean planes of the pyrrole and benzyl rings are found to be nearly perpendicular, with a dihedral angle of 87.07(4)°. nih.gov A similar perpendicular orientation is anticipated for this compound, which would minimize steric hindrance between the two aromatic rings.

In the solid state, hydrogen bonding is a dominant intermolecular force that dictates the crystal packing. For this compound, the pyrrole N-H group serves as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester group is an effective hydrogen bond acceptor.

It is highly probable that these molecules would form centrosymmetric dimers in the crystal lattice through a pair of N-H···O=C hydrogen bonds. This is a common and stable motif for related pyrrole esters and carboxamides. nih.govmdpi.com These dimers can then be further linked into chains or sheets through weaker interactions. In the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, molecules are linked via a pair of N-H···O hydrogen bonds, forming inversion dimers. nih.gov

Expected Hydrogen Bond Geometry
Donor-H···AcceptorInteraction TypeTypical D···A Distance (Å)Notes
N-H···O=CIntermolecular2.8 - 3.0Primary interaction, likely forming R²₂(8) graph set dimers.
C-H···OIntermolecular3.0 - 3.5Weaker interactions that link primary motifs.

Pi-stacking (π–π) interactions are non-covalent interactions between aromatic rings. Given the presence of both a pyrrole and a benzyl ring, these interactions can play a significant role in the crystal packing of this compound. These can manifest as face-to-face or offset stacking of the rings.

Advanced Reactivity and Diversification Strategies for Methyl 4 Benzyl 1h Pyrrole 3 Carboxylate

Functionalization of the Pyrrole (B145914) Ring System

The pyrrole core of methyl 4-benzyl-1H-pyrrole-3-carboxylate contains three key reactive sites: the N-H proton and the two unsubstituted carbons of the heterocyclic ring (C2 and C5). Strategic functionalization at these positions can significantly alter the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution Reactions

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which contributes to a π-excessive system. nih.gov For 3,4-disubstituted pyrroles like this compound, electrophilic attack is strongly directed to the vacant α-positions (C2 and C5). This regioselectivity is due to the superior stabilization of the cationic intermediate (arenium ion) when the electrophile adds to an α-carbon, as it allows for the positive charge to be delocalized over a greater number of resonance structures. quora.com

Direct modification of 3,4-disubstituted pyrroles via electrophilic substitution can be challenging, but it is a primary pathway for introducing a variety of functional groups. researchgate.netnih.gov Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group, typically using nitric acid in acetic anhydride (B1165640).

Acylation: Friedel-Crafts acylation to introduce acyl groups at the C2 or C5 position.

Vilsmeier-Haack Reaction: Formylation of the ring using phosphorus oxychloride and dimethylformamide to yield an aldehyde.

The specific outcome and regioselectivity of these reactions can be influenced by the steric hindrance imposed by the existing benzyl (B1604629) and carboxylate groups and the reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H activation)

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed reactions, particularly those involving palladium, for the direct functionalization of C-H bonds. researchgate.net For this compound, the C-H bonds at the C2 and C5 positions are prime candidates for such transformations. Palladium-catalyzed C-H activation offers a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials like organohalides or organometallics.

These reactions typically involve an oxidative addition of a C-H bond to a palladium catalyst, followed by reductive elimination to form the desired product. This methodology can be used to introduce a variety of substituents, including:

Aryl and heteroaryl groups (C-H arylation)

Alkenyl groups (C-H alkenylation)

Alkyl groups (C-H alkylation)

The development of specific ligands and reaction conditions is crucial for achieving high efficiency and regioselectivity in these transformations, enabling the targeted synthesis of complex pyrrole derivatives.

N-Functionalization and Derivatization

The nitrogen atom of the pyrrole ring provides another key site for diversification. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a pyrrolide anion. This nucleophilic anion can then react with various electrophiles to install a wide range of substituents on the nitrogen atom. researchgate.net This process, known as N-functionalization, is a common strategy for modifying the properties of pyrrole-containing molecules. acs.org

Typical N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce alkyl groups. researchgate.net

N-Arylation: Coupling with aryl halides, often under copper or palladium catalysis.

N-Acylation: Treatment with acyl chlorides or anhydrides to form N-acylpyrroles.

N-Sulfonylation: Reaction with sulfonyl chlorides to attach sulfonyl groups, which can also serve as protecting groups.

The choice of base and electrophile allows for precise control over the substituent introduced at the nitrogen position, enabling the synthesis of diverse N-substituted derivatives of this compound.

Interactive Table: Representative Conditions for N-Alkylation of Pyrrole Esters
ElectrophileBaseSolventTemperatureProduct TypeReference
Methyl IodideNaHTHFRoom Temp.N-Methyl Pyrrole researchgate.net
Benzyl BromideNaHTHFRoom Temp.N-Benzyl Pyrrole researchgate.net
Allyl BromideNaHTHFRoom Temp.N-Allyl Pyrrole researchgate.net
Propargyl BromideNaHTHFRoom Temp.N-Propargyl Pyrrole researchgate.net

Transformations of the Ester Moiety

The methyl ester group at the C3 position is a versatile functional handle that can be readily converted into other functionalities, further expanding the chemical space accessible from the parent molecule.

Hydrolysis to Carboxylic Acids

One of the most fundamental transformations of the ester moiety is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, a process known as saponification. Treatment of this compound with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (e.g., methanol (B129727) or ethanol) followed by acidic workup will yield 4-benzyl-1H-pyrrole-3-carboxylic acid. nih.govsyrris.com

The resulting carboxylic acid is a key intermediate for a variety of subsequent reactions. For instance, it can be coupled with amines to form amides, a common structural motif in pharmaceuticals, or converted to an acyl chloride to engage in Friedel-Crafts reactions. scispace.com

Interactive Table: Conditions for Hydrolysis of Pyrrole Esters
Ester SubstrateReagentsSolventConditionsProductReference
Methyl 4-aryl-1H-pyrrole-3-carboxylateKOH50% MeOH/H₂OReflux4-Aryl-1H-pyrrole-3-carboxylic acid nih.gov
tert-Butyl Pyrrole-3-carboxylateHBr (in situ)DMF200 °C (flow)Pyrrole-3-carboxylic acid acs.orgresearchgate.net
Diethyl 1-benzyloxymethyl-3,4-pyrroledicarboxylateNaOHEtOH/H₂O-1-(Benzyloxymethyl)-4-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid cdnsciencepub.com

Reductions and Oxidations

The ester group can be reduced to a primary alcohol, (4-benzyl-1H-pyrrol-3-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, readily reducing the ester to the corresponding alcohol. masterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for ester reduction. libretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

The (4-benzyl-1H-pyrrol-3-yl)methanol produced from the reduction can serve as a precursor for further modifications. For example, it can be oxidized back to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or subjected to various substitution reactions at the hydroxyl group. While direct oxidation of the ester group itself is not a common transformation, the reduction-oxidation sequence provides a pathway to introduce aldehyde or other related functionalities at the C3 position.

Interactive Table: Reagents for Ester Reduction
ReagentAbbreviationReactivitySubstrates ReducedReference
Lithium Aluminum HydrideLiAlH₄ / LAHVery StrongEsters, Carboxylic Acids, Aldehydes, Ketones, Amides masterorganicchemistry.comyoutube.com
Sodium BorohydrideNaBH₄MildAldehydes, Ketones libretexts.org
Diisobutylaluminum HydrideDIBAL-HStrongReduces esters to aldehydes at low temp. (-78 °C) libretexts.org

Amidation and Transesterification Reactions

The methyl ester at the C3 position is a prime site for nucleophilic acyl substitution, allowing for straightforward conversion into amides and other esters.

Amidation: The conversion of the methyl ester to an amide is typically achieved by heating with a primary or secondary amine. This reaction, often requiring elevated temperatures or catalysis, expels methanol as a byproduct to form a stable amide bond. This strategy is crucial for building peptide-like structures or introducing functional groups that can engage in specific hydrogen-bonding interactions, a key feature in many biologically active molecules.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This can be accomplished under acidic or basic conditions with an excess of the desired alcohol. More advanced methods, such as enzyme-catalyzed reactions using lipases, offer mild conditions and high selectivity, preventing side reactions on other sensitive parts of the molecule. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields. For instance, analogous pyrrole esters have been effectively transesterified with benzyl alcohol using catalytic sodium methoxide (B1231860) under microwave irradiation.

Table 1: Representative Amidation and Transesterification Reactions

Reaction Type Reagent Product
Amidation Benzylamine (BnNH₂) N,4-dibenzyl-1H-pyrrole-3-carboxamide
Amidation Morpholine (4-benzyl-1H-pyrrol-3-yl)(morpholino)methanone
Transesterification Benzyl alcohol (BnOH) Benzyl 4-benzyl-1H-pyrrole-3-carboxylate
Transesterification Isopropanol Isopropyl 4-benzyl-1H-pyrrole-3-carboxylate

Chemical Modifications of the Benzyl Substituent

The benzyl group offers two main regions for chemical modification: the aromatic ring and the benzylic methylene (B1212753) carbon.

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution. The attached pyrrole moiety is a bulky group, but the alkyl chain provides insulation, allowing the benzyl ring to react similarly to toluene. The alkyl group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions 2' and 4' of the phenyl ring.

Halogenation: Bromination or chlorination can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These reactions typically proceed at room temperature.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The resulting nitro-derivatives are valuable intermediates for the synthesis of anilines and other functionalized compounds.

Table 2: Electrophilic Aromatic Substitution of the Benzyl Ring

Reaction Type Reagent Major Products
Bromination Br₂ / FeBr₃ Methyl 4-(4-bromobenzyl)-1H-pyrrole-3-carboxylate
Nitration HNO₃ / H₂SO₄ Methyl 4-(4-nitrobenzyl)-1H-pyrrole-3-carboxylate

The benzylic carbon—the CH₂ group connecting the phenyl and pyrrole rings—is activated towards radical reactions due to the ability of the adjacent aromatic ring to stabilize a radical intermediate through resonance. pearson.comlibretexts.org

Radical Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions. pearson.com A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction introduces a bromine atom at the benzylic position, creating a highly useful intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group. masterorganicchemistry.commdpi.comresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. libretexts.orgmasterorganicchemistry.com Such reactions convert the benzyl group into a benzoyl group, fundamentally altering the electronic and steric properties of the substituent and providing a ketone handle for further diversification.

Annulation Reactions and Construction of Fused Heterocycles (e.g., Pyrrolo[3,4-d]pyridazinones)

Annulation reactions that build new rings onto the pyrrole core are a powerful strategy for creating complex, polycyclic heterocyclic systems. The synthesis of pyrrolo[3,4-d]pyridazinones, for example, typically requires a pyrrole scaffold bearing two adjacent carbonyl functionalities (or their precursors) at the C3 and C4 positions. nih.govnih.gov

Starting directly from this compound, the construction of a pyrrolo[3,4-d]pyridazinone ring would necessitate the introduction of a second carboxyl-equivalent group at the C4 position. A plausible synthetic route would involve a precursor such as a 4-benzyl-1H-pyrrole-3,4-dicarboxylate. This diester or its corresponding anhydride could then undergo a condensation reaction with hydrazine (B178648) or a substituted hydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups, followed by cyclization and dehydration to yield the fused pyridazinone ring system. This approach highlights how the initial pyrrole structure must be appropriately functionalized to serve as a viable precursor for specific annulation strategies.

Investigation of Chemoselectivity and Regioselectivity

The presence of multiple reactive sites on this compound makes the study of chemoselectivity and regioselectivity paramount for its synthetic utility. rsc.orgresearchgate.net The outcome of a reaction is highly dependent on the reagents and conditions employed.

N-H vs. C-H Reactivity: The pyrrole N-H is acidic and can be deprotonated with a strong base to form an anion, which is a potent nucleophile for alkylation or acylation reactions. rsc.org In contrast, electrophilic substitution on the pyrrole ring occurs at the C-H bonds, typically at the C2 or C5 positions, which are the most electron-rich. onlineorganicchemistrytutor.comstackexchange.com The choice between N- or C-functionalization can often be controlled by the reaction conditions (e.g., basic vs. acidic/neutral). rsc.orgmdpi.com

Pyrrole Ring vs. Benzyl Ring Electrophilic Substitution: The pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic attack than the benzyl ring. onlineorganicchemistrytutor.com Therefore, reactions with electrophiles under mild conditions are expected to occur selectively on the pyrrole ring, primarily at the C5 position (alpha to the nitrogen and ortho to the C4-benzyl group). To achieve substitution on the less reactive benzyl ring, the pyrrole nitrogen may first need to be protected with an electron-withdrawing group to deactivate the pyrrole ring.

Site Selectivity Summary: The inherent reactivity of the different functional groups allows for a high degree of selective modification. Nucleophiles will target the ester, strong bases will target the N-H proton, electrophiles will target the C5 position of the pyrrole ring, and radical initiators will target the benzylic C-H bonds. This predictable selectivity allows for the stepwise and controlled diversification of the molecular scaffold. researchgate.net

Table 3: Chemoselectivity and Regioselectivity of Reactions

Molecular Site Type of Reagent/Condition Potential Reaction
Ester (C3) Nucleophiles (e.g., R₂NH, R'OH) Amidation, Transesterification
Pyrrole N-H Strong Bases (e.g., NaH) followed by Electrophiles N-Alkylation, N-Acylation
Pyrrole Ring (C5) Electrophiles (e.g., NBS, Ac₂O) Electrophilic Substitution
Benzyl Ring Strong Electrophiles + Catalyst (e.g., HNO₃/H₂SO₄) Electrophilic Aromatic Substitution
Benzylic CH₂ Radical Initiators (e.g., NBS/AIBN) Free-Radical Halogenation

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of pyrrole (B145914) derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Electronic structure analysis is crucial for predicting a molecule's reactivity and intermolecular interactions. Key aspects of this analysis include Frontier Molecular Orbital (FMO) theory and the generation of Molecular Electrostatic Potential (MEP) surfaces.

Frontier Molecular Orbital (FMO) Theory: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For pyrrole derivatives, the distribution of these orbitals is influenced by the substituents on the ring. researchgate.net The electron-donating ability of a compound is associated with its HOMO energy; a higher energy level indicates a greater capacity for electron donation. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

Property Description Significance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Indicates electron-donating capability. Higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting capability. Lower energy suggests greater reactivity towards nucleophiles.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

Electrostatic Potential (ESP) Surfaces: An ESP surface maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other charged species. researchgate.net The ESP surface shows regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These surfaces help in understanding and predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. researchgate.net Calculated shifts are typically compared with experimental values to confirm the proposed molecular structure. researchgate.net For pyrrole systems, the chemical shifts of the ring protons are sensitive to the nature and position of substituents. ipb.pt Electron-withdrawing groups, such as the methyl carboxylate in the target molecule, generally cause downfield shifts for the adjacent protons. ipb.pt

Table 2: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrroles

Proton Position Typical Chemical Shift (δ, ppm) Influencing Factors
N-H Variable, often broad Solvent, concentration, hydrogen bonding
α-H (C2, C5) ~6.7 - 7.5 Highly sensitive to N-substituents and adjacent groups. ipb.pt

| β-H (C3, C4) | ~6.0 - 6.5 | Influenced by adjacent substituents. ipb.pt |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For methyl 4-benzyl-1H-pyrrole-3-carboxylate, a key feature is the relative orientation of the pyrrole, benzyl (B1604629), and methyl carboxylate groups. Due to steric hindrance, these ring systems are not expected to be coplanar. X-ray crystallography studies on closely related compounds provide insight into the likely conformation. For instance, in 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the dihedral angle between the pyrrole and phenyl rings is 87.07°, indicating a nearly perpendicular arrangement. nih.gov In a more substituted analog, methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, the dihedral angles between the pyrrole ring and two other phenyl rings are 58.1° and 71.5°. nih.govdartmouth.edu The carboxyl group is also twisted relative to the pyrrole ring. nih.govdartmouth.edu This twisting is a common feature and suggests that this compound also adopts a non-planar conformation. Potential energy surface scans can be computationally generated to map the energy changes associated with the rotation around the single bonds connecting the ring systems, identifying the most stable, low-energy conformations. wayne.edu

Table 3: Dihedral Angles in Related Benzyl-Pyrrole Structures

Compound Rings Dihedral Angle (°) Reference
1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide Pyrrole & Phenyl 87.07 nih.gov
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate Pyrrole & Phenyl (at C2) 58.1 nih.govdartmouth.edu
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate Pyrrole & Phenyl (at C4) 71.5 nih.govdartmouth.edu

Reaction Mechanism Simulations and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions, providing a step-by-step understanding of the reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway. This approach allows for the characterization of elusive transition states, which are high-energy species that cannot be isolated experimentally. Understanding the mechanism and the structure of the transition state is key to optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and selectivity in the synthesis of complex pyrroles.

In Silico Approaches for Structure-Activity Relationship (SAR) and Ligand Design

In silico methods are integral to modern drug discovery and materials science for establishing relationships between a molecule's structure and its biological activity or physical properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods extend this by considering the 3D properties of the molecules.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to establish a relationship between the biological activities of a set of compounds and their 3D steric and electrostatic properties. nih.gov In a CoMFA study, a series of structurally related molecules, such as substituted pyrroles, are aligned, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. nih.gov Statistical methods are then used to generate a model that correlates these field values with the observed biological activity. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For example, green contours might indicate areas where bulky groups increase activity, while red contours could show where negative charges are favorable. nih.gov Such studies provide crucial insights for the rational design of new, more potent compounds. nih.gov

Table 4: Overview of the CoMFA Methodology

Step Description Outcome
1. Dataset Selection A series of compounds with known biological activities is chosen. A training set is selected to build the model, and a test set is used for validation. nih.gov A curated dataset for model generation and validation.
2. Molecular Modeling & Alignment 3D structures of all molecules are generated and aligned based on a common scaffold or pharmacophore. nih.gov A spatially aligned set of molecules.
3. Field Calculation Steric and electrostatic fields are calculated for each molecule within a defined 3D grid. nih.gov A data matrix containing field values for each compound.
4. Statistical Analysis A statistical method, typically Partial Least Squares (PLS), is used to correlate the field values with biological activity. nih.gov A predictive 3D-QSAR model with statistical validation parameters.

| 5. Visualization | The results are displayed as 3D contour maps showing the influence of steric and electrostatic properties on activity. nih.gov | A visual guide for designing new molecules with improved properties. |

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-protein interactions.

In the context of pyrrole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern their binding affinity. For instance, a study on a series of fused 1H-pyrrole derivatives revealed their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are significant targets in cancer therapy. ijcce.ac.irbldpharm.com The docking studies for these compounds into the active sites of EGFR and CDK2 helped to rationalize their anticancer activities. ijcce.ac.irbldpharm.com

To further validate the docking poses and assess the stability of the ligand-protein complexes, MD simulations are often performed. For a series of pyrrole-based inhibitors of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis, MD simulations revealed that the most potent inhibitors maintained stable interactions with the active site residues throughout the simulation, confirming the rationality of the inhibitor design.

While direct molecular docking and dynamics simulation data for This compound is unavailable, the findings from these related studies suggest that the benzyl group at the 4-position could play a significant role in binding to hydrophobic pockets within various biological targets. The carboxylate group at the 3-position could potentially form key hydrogen bond interactions with receptor sites.

Table 1: Representative Molecular Docking Studies of Pyrrole Derivatives

Compound/Derivative Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol) Reference
Pyrrolo[3,2-d]pyrimidine 9c EGFR Met793, Leu718, Val726 -8.5 ijcce.ac.irbldpharm.com
Pyrrole-based InhA inhibitor InhA (M. tuberculosis) Tyr158, NAD+ -9.2 N/A
Fused 1H-pyrrole derivative 8b CDK2 Leu83, Lys33, Gln131 -7.9 ijcce.ac.irbldpharm.com

Note: The data presented in this table is for structurally related pyrrole derivatives and not for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. These models can then be used as 3D queries to screen large chemical databases (virtual screening) to identify novel compounds with the potential for similar biological activity.

Pharmacophore models have been successfully developed for various classes of pyrrole derivatives to identify new inhibitors for different targets. For example, a pharmacophore model was generated based on known pyrrole-containing inhibitors of the enzyme dihydrofolate reductase (DHFR), a target for antibacterial and anticancer agents. This model typically consists of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic aromatic feature, reflecting the key interaction points within the DHFR active site.

Virtual screening campaigns using such pharmacophore models have led to the identification of novel pyrrole-containing scaffolds with promising inhibitory activity. The identified hits from virtual screening are then subjected to further experimental validation, including in vitro assays and biological testing.

For This compound , a hypothetical pharmacophore model could be constructed based on its structural features. This model would likely include:

An aromatic/hydrophobic feature corresponding to the benzyl group.

A hydrogen bond acceptor feature from the carboxylate group.

A hydrogen bond donor feature from the pyrrole NH group.

This hypothetical model could serve as a starting point for virtual screening efforts to identify potential biological targets and novel hit compounds.

Table 2: Hypothetical Pharmacophore Features for this compound and Their Role in Virtual Screening

Pharmacophoric Feature Corresponding Chemical Moiety Potential Role in Virtual Screening
Aromatic/Hydrophobic Benzyl group at C4 Screening for targets with hydrophobic binding pockets.
Hydrogen Bond Acceptor Carbonyl oxygen of the carboxylate group Identifying molecules that can interact with hydrogen bond donor residues in a target.
Hydrogen Bond Donor NH group of the pyrrole ring Screening for compounds that can form hydrogen bonds with acceptor residues.

Note: This table presents a hypothetical pharmacophore model as no specific studies for this compound are available.

Biological Activity and Molecular Mechanism Elucidation Non Clinical Focus

In Vitro Biological Screening Methodologies

Derivatives of the pyrrole (B145914) scaffold have been investigated for their inhibitory effects against several classes of enzymes, including Dihydroorotate Dehydrogenase, Metallo-β-Lactamases, and Aldose Reductase.

Dihydroorotate Dehydrogenase (DHODH): While direct inhibitory data for methyl 4-benzyl-1H-pyrrole-3-carboxylate against human DHODH is not extensively documented in publicly available literature, the broader class of quinoline-4-carboxylic acids has been identified as potent inhibitors of this enzyme, which is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. For instance, certain 2-substituted quinoline-4-carboxylic acids have demonstrated significant hDHODH inhibitory activity. This suggests that heterocyclic carboxylic acid derivatives can interact with the enzyme's active site, though specific screening of the 4-benzyl-1H-pyrrole-3-carboxylate scaffold is needed to confirm any activity.

Metallo-β-Lactamases (MBLs): The rise of antibiotic resistance has spurred the search for inhibitors of MBLs, enzymes that confer resistance to a broad range of β-lactam antibiotics. Research into pyrrole-based compounds has identified promising candidates. Notably, studies on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown inhibitory activity against various MBL subclasses, including IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). While these compounds possess a carbonitrile instead of a carboxylate at the 3-position, the presence of the N-benzyl group is a shared structural feature with this compound, suggesting that this moiety may play a role in interacting with the enzyme. The N-benzoyl derivative of this pyrrole series exhibited potent in vitro activity against all tested MBLs, with inhibition constants in the low micromolar range. nih.govresearchgate.net

Aldose Reductase: A closely related analog, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC), has been identified as a potent and highly specific inhibitor of aldose reductase. nih.gov This enzyme is a key target in the management of diabetic complications. EBPC demonstrated greater than 4000-fold more potency against rat lens aldose reductase compared to the related aldehyde reductase. nih.gov The inhibition of aldose reductase by EBPC was of a mixed type with respect to glyceraldehyde (Ki = 8.0 x 10⁻⁸ M) and noncompetitive with respect to NADPH (Ki = 1.70 x 10⁻⁸ M). nih.gov Although not the methyl ester, the potent activity of this ethyl ester analog strongly suggests that the 1-benzyl-pyrrole-4-carboxylate scaffold is a promising framework for aldose reductase inhibition.

EnzymeCompound SeriesKey FindingsReported Values
Metallo-β-Lactamases (MBLs)2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivativesN-benzoyl derivative showed potent broad-spectrum inhibition. nih.govLow µM range Ki values nih.gov
Aldose ReductaseEthyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC)Potent and highly specific inhibitor. nih.govKi = 8.0 x 10⁻⁸ M (vs. glyceraldehyde); Ki = 1.70 x 10⁻⁸ M (vs. NADPH) nih.gov

Serotonin (B10506) 5-HT6 Receptor: The serotonin 5-HT6 receptor is a target for cognitive enhancement in neurological disorders. While direct binding data for this compound is scarce, studies on structurally related 2-phenyl-1H-pyrrole-3-carboxamides have provided insights into the potential of the pyrrole-3-carboxylate/carboxamide scaffold to interact with this receptor. In these series, modifications to the substituents on the pyrrole ring and the carboxamide moiety significantly influenced binding affinity. For instance, degradation of a more complex quinoline (B57606) scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide core retained recognition of the 5-HT6 receptor, with some derivatives exhibiting Ki values in the nanomolar range. nih.govnih.gov These studies highlight the importance of the pyrrole core as a scaffold for 5-HT6 receptor ligands.

ReceptorCompound SeriesKey FindingsReported Values
Serotonin 5-HT6 Receptor2-phenyl-1H-pyrrole-3-carboxamide derivativesScaffold retains recognition of the receptor, with some analogs showing high affinity. nih.govnih.govKi values in the nM range for potent analogs nih.gov

The cytotoxic and antiproliferative effects of various pyrrole derivatives have been evaluated in cell-based assays. For example, a number of novel pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against various human tumor cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cells. nih.gov In one study, certain pyrrole compounds decreased LoVo cell viability to as low as 45.81% at a concentration of 50 μM after 24 hours. nih.gov While these studies establish the potential for pyrrole-based compounds to impact cellular pathways leading to cell death, specific data for this compound in pathway-specific assays are not yet widely reported.

Emerging Applications and Future Research Directions

Utility as Advanced Building Blocks in Complex Molecule Synthesis

The intrinsic reactivity and structural features of the pyrrole-3-carboxylate core make it a valuable precursor in the assembly of complex molecular architectures. Its utility is demonstrated in the synthesis of a diverse array of biologically significant compounds.

Researchers have employed highly substituted pyrroles, structural relatives of methyl 4-benzyl-1H-pyrrole-3-carboxylate, in the total synthesis of major pharmaceuticals. For instance, a pentasubstituted pyrrole (B145914), methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, was generated as a key intermediate during studies aimed at the total synthesis of atorvastatin. nih.gov This highlights the role of such pyrrole derivatives in constructing complex, multi-ring systems found in widely used drugs.

Furthermore, the pyrrole framework is central to the synthesis of natural products and agents that interact with biological macromolecules. The 3,4-diarylated pyrrole-2-carboxylic acid moiety is the foundational structure for the lamellarin class of marine natural products, which are known for their cytotoxic and anti-viral properties. chim.it Similarly, various pyrrole derivatives serve as intermediates in the synthesis of modified DNA minor-groove binders, molecules designed to interact with specific DNA sequences, showcasing their application in creating sophisticated biochemical probes. nih.gov The development of pyrrole-based building blocks is also crucial for creating novel antitumor agents and potent inhibitors of bacterial enzymes like DNA gyrase B. nih.govresearchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Pyrrole-3-Carboxylate Scaffolds This table is interactive. Click on the headers to sort.

Target Molecule Class Specific Example / Application Key Feature of Pyrrole Building Block
Pharmaceuticals Atorvastatin Intermediate Provides a highly substituted core structure nih.gov
Marine Natural Products Lamellarins Forms the 3,4-diarylated pyrrole moiety chim.it
DNA Interacting Agents DNA Minor-Groove Binders Serves as a key heterocyclic component nih.gov
Anti-infectives Bacterial DNA Gyrase B Inhibitors Forms the essential pharmacophore for enzyme binding nih.gov
Antitumor Agents Pyrrolo[3,4-b]quinolin-3(2H)-ones Acts as a precursor for fused heterocyclic systems researchgate.net

Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity

The inherent chemical properties of pyrrole-3-carboxylates continue to inspire the development of new and efficient synthetic methods. These methodologies often leverage the reactivity of the pyrrole ring to construct densely functionalized molecules in a controlled manner.

Modern synthetic chemistry has seen a rise in multi-component and cascade reactions, which offer atom economy and procedural simplicity. An efficient synthesis of densely substituted N-benzyl-1H-pyrroles has been developed through a cascade process involving 1,4-addition, isomerization, ring closure, and demetalation. rsc.org Four-component reactions involving aldehydes, nitroalkanes, 1,3-dicarbonyl compounds, and amines have also emerged as a convenient option for accessing substituted pyrroles. researchgate.net

Classic reactions are also being adapted and refined for pyrrole synthesis. The Paal-Knorr reaction, a well-established method, remains a key strategy for synthesizing substituted pyrroles by condensing a 1,4-dicarbonyl compound with an amine. alliedacademies.org Concurrently, novel methods are being explored, such as the intramolecular reaction of specific γ-amino-α,β-unsaturated carbonyl compounds to yield N-protected 2-arylpyrroles, a class of compounds that had not been extensively reported. researchgate.netmdpi.com These advancements provide chemists with a broader toolkit to access diverse pyrrole derivatives for various applications.

Exploration in Materials Science and Functional Materials (e.g., Organic Semiconductors, Polymer Additives)

While the pyrrole ring is a component in various materials, the specific exploration of this compound in materials science is a nascent field with significant untapped potential. The electron-rich aromatic nature of the 1H-pyrrole heterocycle is a feature found in many functional organic materials. chim.it This suggests that derivatives of this compound could be investigated for applications such as organic semiconductors, where electron transport properties are paramount. The structural rigidity and potential for functionalization also make it a candidate for development as a specialized polymer additive, potentially imparting enhanced thermal stability or unique optical properties to commodity polymers. Further research is required to synthesize and characterize materials incorporating this specific compound to validate these potential applications.

Interdisciplinary Research with Pharmaceutical Chemistry and Chemical Biology

The intersection of synthetic chemistry with pharmaceutical and biological sciences represents the most fertile ground for the application of this compound and its analogs. The pyrrole nucleus is a privileged scaffold found in numerous compounds with a wide spectrum of biological activities. alliedacademies.orgnih.gov

Derivatives of this core structure are being investigated for numerous therapeutic areas:

Antimicrobial and Anti-infective Agents: Pyrrole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. researchgate.net Halogen-substituted pyrrole-2-carboxamides, for example, are integral to synthetic antibacterials that target bacterial topoisomerases. nih.gov Specific pyrrole-2-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov

Anti-inflammatory Activity: The pyrrole moiety is present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Research continues into new pyrrole-based hybrids as potential multi-target anti-inflammatory agents. mdpi.com

Calcium Channel Modulation: A derivative, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), was identified as the first in a new class of calcium channel activators, making it a valuable pharmacological tool for studying calcium channels. nih.gov

Chemical Biology Probes: In chemical biology, pyrrole-based compounds are used to create molecular tools to study biological processes. For instance, they are used as building blocks in the synthesis of modified DNA minor-groove binders, which can be used to probe DNA structure and function. nih.gov

Table 2: Investigated Biological Activities of Pyrrole-3-Carboxylate Analogs This table is interactive. Click on the headers to sort.

Biological Activity Therapeutic Area Example / Finding
Antibacterial / Antifungal Infectious Disease Derivatives show activity against M. tuberculosis and other pathogens nih.govresearchgate.net
Anti-inflammatory Inflammation Pyrrole core is found in NSAIDs and novel anti-inflammatory hybrids mdpi.com
Enzyme Inhibition Infectious Disease Halogenated pyrroles act as nanomolar inhibitors of bacterial DNA gyrase B nih.gov
Calcium Channel Activation Pharmacology Research FPL 64176 identified as a potent and selective calcium channel activator nih.gov
DNA Binding Chemical Biology Used to construct probes that bind to the minor groove of DNA nih.gov

Unexplored Reactivity Profiles and Novel Transformations

Despite the extensive history of pyrrole chemistry, opportunities for discovering novel reactivity and transformations remain. Future research will likely focus on expanding the synthetic utility of the this compound scaffold through innovative chemical reactions.

Areas ripe for exploration include:

Catalytic C-H Functionalization: Direct and selective activation of the C-H bonds on the pyrrole ring or the benzyl (B1604629) substituent would provide highly efficient pathways to novel derivatives, avoiding the need for pre-functionalized starting materials.

Novel Cycloaddition Reactions: Investigating the participation of the pyrrole ring in unconventional cycloaddition reactions could lead to the discovery of new polycyclic heterocyclic systems with unique three-dimensional structures.

Photoredox Catalysis: The use of visible-light-mediated reactions could unlock new reactivity pathways, such as novel arylations or alkylations under mild conditions, that are not accessible through traditional thermal methods. mdpi.com

The development of such transformations would not only enhance the toolkit of synthetic chemists but also provide rapid access to new libraries of complex molecules for screening in drug discovery and materials science.

Q & A

Basic: What are the common synthetic routes for methyl 4-benzyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized in academic settings?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation or functionalization of pyrrole precursors. For example, the title compound was synthesized via a multi-step route starting from substituted pyrrole intermediates, with benzyl groups introduced through alkylation or Friedel-Crafts reactions . Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Analogous pyrazole syntheses (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) suggest that continuous flow reactors and high-throughput screening can reduce reaction times, though these may require adaptation for pyrrole systems .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positioning. For example, Acta Crystallographica studies (e.g., ) use single-crystal diffraction to determine bond lengths and torsion angles .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify benzyl and ester groups. Aromatic protons appear as multiplet signals (δ 7.2–7.4 ppm), while the methyl ester resonates near δ 3.8 ppm.
  • FT-IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H pyrrole vibrations (~3400 cm⁻¹) .

Advanced: How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. Studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate demonstrate that electron-withdrawing groups (e.g., esters) lower LUMO energy, enhancing reactivity .
  • Tautomerism : Assess stability of 1H-pyrrole vs. 2H-pyrrole tautomers via Gibbs free energy comparisons.
  • Reaction Pathways : Simulate intermediates in benzylation or esterification steps to identify kinetic barriers .

Advanced: What strategies resolve contradictions in reported biological activities of pyrrole derivatives, such as anti-inflammatory vs. cytotoxic effects?

Methodological Answer:
Contradictions may arise from structural isomerism, assay conditions, or target specificity. To address these:

  • Comparative Assays : Test the compound against standardized cell lines (e.g., HeLa for cytotoxicity) and inflammation models (e.g., COX-2 inhibition) under identical conditions. notes that positional isomerism (e.g., benzyl group orientation) significantly impacts biological activity .
  • Meta-Analysis : Cross-reference data from crystallographic (e.g., ) and pharmacological studies to correlate substituent effects with activity .
  • Dose-Response Studies : Establish concentration thresholds where anti-inflammatory effects dominate over cytotoxicity .

Advanced: How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Methodological Answer:
Regioselectivity issues (e.g., competing substitutions at C2 vs. C5 of pyrrole) can be mitigated by:

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) to steer electrophilic attacks to specific positions.
  • Metal-Mediated Coupling : Use palladium catalysts for Suzuki-Miyaura couplings, as demonstrated in pyrazole syntheses () .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents favor kinetic pathways .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyrrole ring.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
  • Long-Term Stability : Periodic NMR analysis (e.g., every 6 months) monitors decomposition, as recommended in safety protocols ( ) .

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